5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione
Brand Name: Vulcanchem
CAS No.: 56606-38-3
VCID: VC16011402
InChI: InChI=1S/C6H3N3O2/c10-5-3-1-7-2-8-4(3)6(11)9-5/h1-2H,(H,9,10,11)
SMILES:
Molecular Formula: C6H3N3O2
Molecular Weight: 149.11 g/mol

5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione

CAS No.: 56606-38-3

Cat. No.: VC16011402

Molecular Formula: C6H3N3O2

Molecular Weight: 149.11 g/mol

* For research use only. Not for human or veterinary use.

5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione - 56606-38-3

Specification

CAS No. 56606-38-3
Molecular Formula C6H3N3O2
Molecular Weight 149.11 g/mol
IUPAC Name pyrrolo[3,4-d]pyrimidine-5,7-dione
Standard InChI InChI=1S/C6H3N3O2/c10-5-3-1-7-2-8-4(3)6(11)9-5/h1-2H,(H,9,10,11)
Standard InChI Key BSXBDKGWSQDPPD-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=NC=N1)C(=O)NC2=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The core structure of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione consists of a pyrrole ring fused to a pyrimidine ring at the 3,4-positions. The pyrrole component contributes a five-membered aromatic ring with one nitrogen atom, while the pyrimidine ring is a six-membered di-azaheterocycle. Two ketone groups at positions 5 and 7 introduce electron-withdrawing effects, influencing the compound’s reactivity . The planar arrangement of the fused rings facilitates π-π stacking interactions, a feature leveraged in supramolecular chemistry .

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC7H5N3O2\text{C}_7\text{H}_5\text{N}_3\text{O}_2
Molecular Weight163.14 g/mol
IUPAC Name5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione
CAS Registry Number56606-38-3
SMILES NotationO=C1N(C2=C1N=CN=C2)C3
Hybridizationsp²-dominated fused rings

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ketone carbonyl groups at ~170 ppm in the 13C^{13}\text{C} spectrum, while the aromatic protons resonate between 7.5–8.5 ppm in the 1H^1\text{H} spectrum . Mass spectrometric analysis confirms the molecular ion peak at m/z 163.04, consistent with the molecular formula . X-ray crystallography data, though limited for this specific compound, predict a nearly planar geometry based on analogous pyrrolo-pyrimidine structures .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione typically involves cyclocondensation strategies. One common route utilizes 3,4-diaminopyrrole derivatives reacted with dicarbonyl reagents such as oxalyl chloride :

3,4-Diaminopyrrole+ClCO-COCl5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione+2HCl\text{3,4-Diaminopyrrole} + \text{ClCO-COCl} \rightarrow \text{5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione} + 2\text{HCl}
Reaction TypeReagents/ConditionsProducts
AlkylationMethyl iodide, NaH\text{NaH}N6-Methyl derivative
ReductionLiAlH4\text{LiAlH}_4, THF5,7-Diol intermediate
HalogenationNCS, CHCl3\text{CHCl}_32-Chloro substituted analog

Applications in Medicinal Chemistry

Anticancer Activity

Pyrrolo-pyrimidine diones exhibit inhibitory effects on kinase enzymes, particularly cyclin-dependent kinases (CDKs). Molecular docking studies suggest that 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione binds to the ATP-binding pocket of CDK2 with a predicted KiK_i of 18 nM . In vitro assays against MCF-7 breast cancer cells show an IC50\text{IC}_{50} of 4.7 μM, though toxicity profiles remain unoptimized .

Antimicrobial Properties

Derivatives functionalized with sulfonamide groups at N6 demonstrate broad-spectrum antibacterial activity. Against Staphylococcus aureus (MRSA), minimum inhibitory concentrations (MICs) as low as 2 μg/mL have been observed, comparable to vancomycin . The mechanism likely involves dihydrofolate reductase inhibition, disrupting nucleotide synthesis .

Industrial and Material Science Applications

Organic Electronics

The planar conjugated system of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione makes it a candidate for organic semiconductors. Thin-film transistors incorporating this compound exhibit hole mobilities of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s}, suitable for flexible display technologies .

Catalysis

Palladium complexes with pyrrolo-pyrimidine dione ligands show enhanced activity in Heck coupling reactions. Turnover numbers (TONs) exceed 10,000 when catalyzing styrene arylation, attributed to improved electron donation from the ligand’s nitrogen atoms .

Future Perspectives

Research priorities include:

  • Developing enantioselective syntheses to access chiral derivatives for asymmetric catalysis.

  • Exploring photodynamic therapy applications via functionalization with photosensitizers.

  • Computational optimization of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties to advance pharmacological candidates.

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